

Spectroscopic Profile of 1,6-Heptadiyne: A Technical Guide

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Compound of Interest

Compound Name: 1,6-Heptadiyne

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1,6-heptadiyne** (CAS No. 2396-63-6), a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in research and development.

Spectroscopic Data Summary

The empirical formula of **1,6-heptadiyne** is C_7H_8 , with a molecular weight of 92.14 g/mol. [1][2][3] Its structure is characterized by a seven-carbon chain with terminal alkyne groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the 1H and ^{13}C NMR data for **1,6-heptadiyne**, typically recorded in deuterated chloroform ($CDCl_3$).

Table 1: 1H NMR Spectroscopic Data for **1,6-Heptadiyne**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.25	Triplet of triplets (tt)	2H	H-3, H-5
~2.00	Triplet (t)	2H	H-1, H-7
~1.70	Quintet	4H	H-2, H-4, H-6

Note: Actual chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.

Table 2: ^{13}C NMR Spectroscopic Data for **1,6-Heptadiyne**

Chemical Shift (δ) ppm	Carbon Assignment
~83.0	C-1, C-7
~68.5	C-2, C-6
~27.5	C-4
~17.5	C-3, C-5

Note: Spectra are typically proton-decoupled.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **1,6-heptadiyne** is characterized by the following key absorption bands.

Table 3: Key IR Absorption Bands for **1,6-Heptadiyne**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Sharp	\equiv C-H stretch (alkyne)
~2900	Medium	C-H stretch (alkane)
~2120	Weak	C \equiv C stretch (alkyne)
~1450	Medium	CH ₂ bend (alkane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data for **1,6-Heptadiyne** (Electron Ionization)

m/z	Relative Intensity (%)	Possible Fragment
92	Moderate	[M] ⁺ (Molecular Ion)
91	High	[M-H] ⁺
77	Moderate	[C ₆ H ₅] ⁺
65	Moderate	[C ₅ H ₅] ⁺
51	Moderate	[C ₄ H ₃] ⁺
39	High	[C ₃ H ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy

Sample Preparation:

- A solution of **1,6-heptadiyne** is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- The solution is transferred to a 5 mm NMR tube.

^1H NMR Acquisition:

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- Solvent: CDCl_3
- Technique: Standard proton NMR experiment.
- Parameters: A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

^{13}C NMR Acquisition:

- Spectrometer: A 75 MHz or higher frequency NMR spectrometer.
- Solvent: CDCl_3
- Technique: Proton-decoupled ^{13}C NMR experiment.
- Parameters: A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. A relaxation delay may be adjusted to ensure accurate integration if quantitative analysis is required.

Infrared (IR) Spectroscopy

Sample Preparation:

- As **1,6-heptadiyne** is a liquid, a neat spectrum can be obtained.
- A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

IR Spectrum Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

- Technique: Transmission.
- Parameters: The spectrum is typically recorded from 4000 to 400 cm^{-1} . A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction:

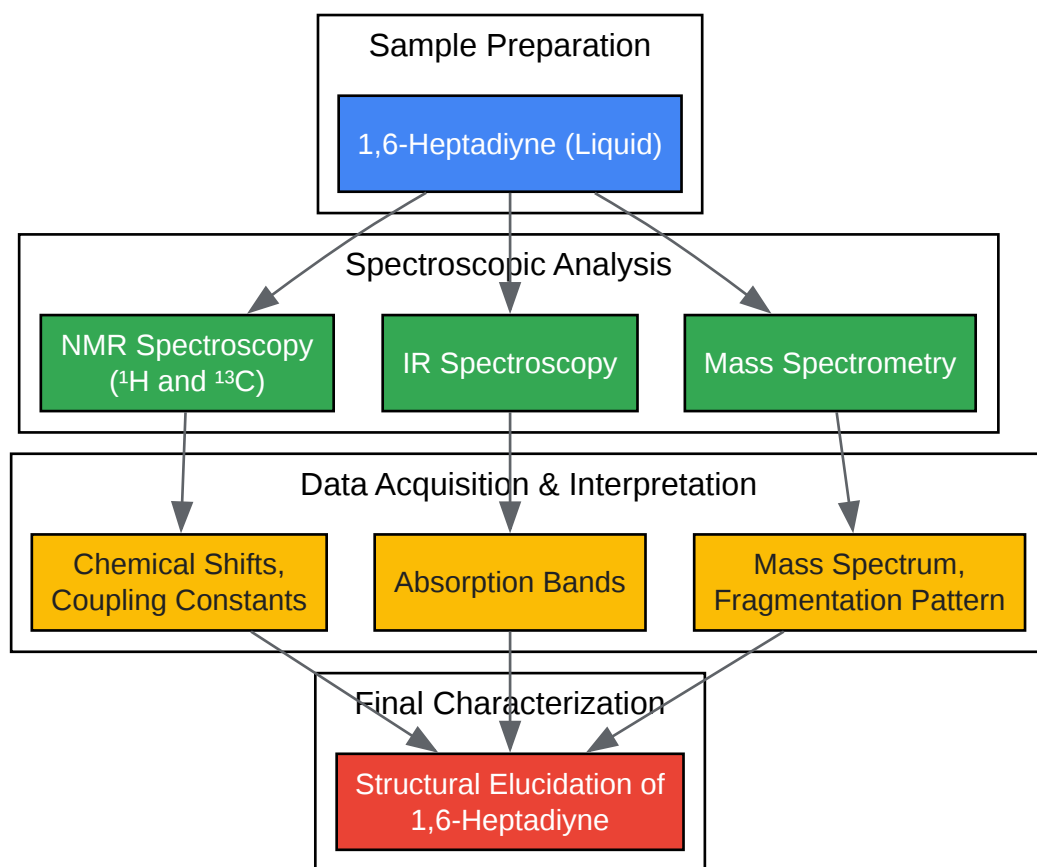
- For a volatile liquid like **1,6-heptadiyne**, direct injection or gas chromatography (GC) can be used for sample introduction.

Mass Spectrum Acquisition:

- Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
- Detection: The mass spectrum is scanned over a relevant m/z range (e.g., 10-200 amu).

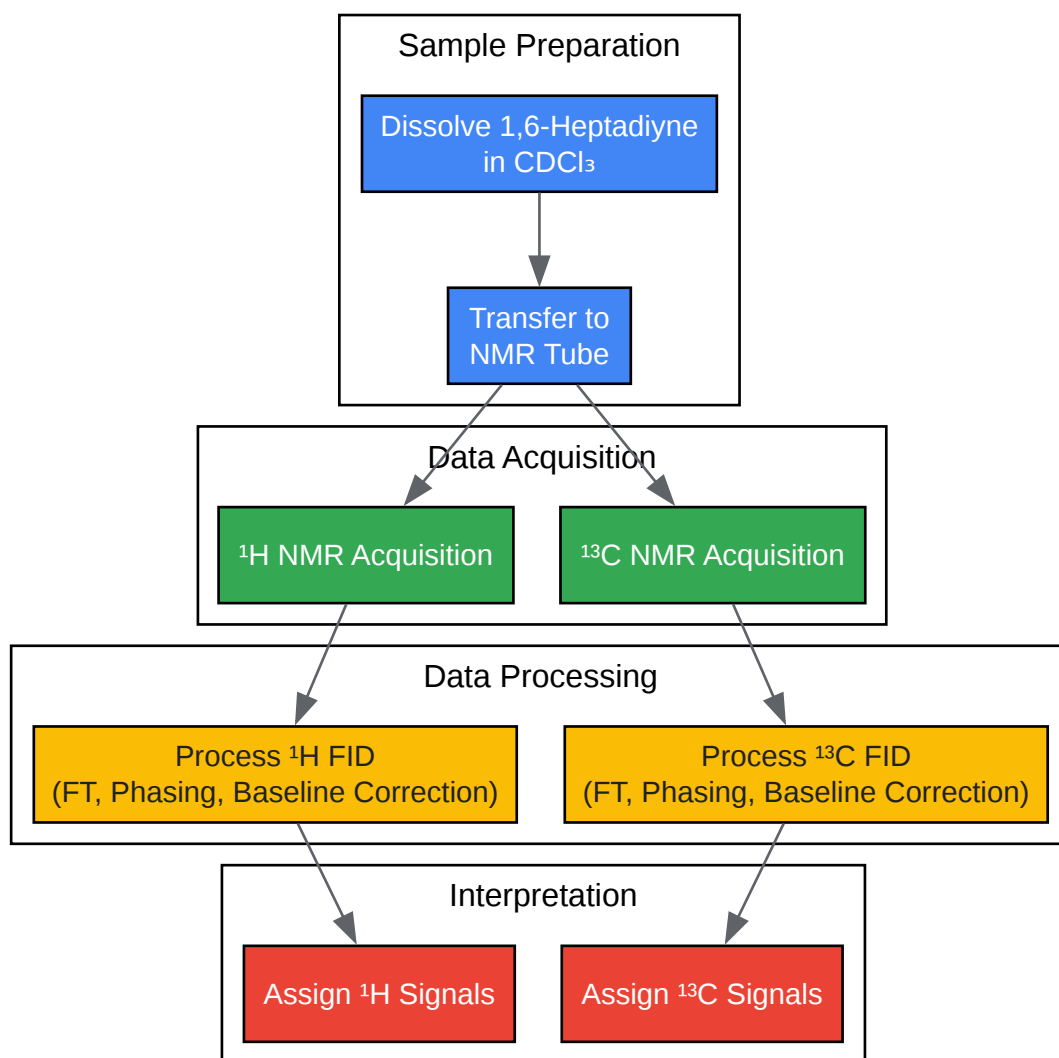
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **1,6-heptadiyne**.



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Caption: Experimental workflow for the spectroscopic characterization of **1,6-heptadiyne**.



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Caption: Detailed workflow for NMR analysis of **1,6-heptadiyne**.

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